molecular formula C27H26ClN3O2S B11577497 2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11577497
M. Wt: 492.0 g/mol
InChI Key: LODHDNVFMYSGMR-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core, substituted with various functional groups such as chlorophenyl, methylsulfanyl, and dimethylphenyl. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 4-methylphenylamine, and various sulfur-containing reagents. The synthetic route may involve the following steps:

    Formation of the Sulfanyl Intermediate: The reaction between 2-chlorobenzyl chloride and a sulfur-containing reagent under basic conditions to form the sulfanyl intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-methylphenylamine in the presence of a suitable catalyst to form the pyrimidoquinoline core.

    Functional Group Substitution: Introduction of the dimethyl groups and other functional groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with biological targets.

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26ClN3O2S/c1-15-8-10-16(11-9-15)21-22-19(12-27(2,3)13-20(22)32)29-24-23(21)25(33)31-26(30-24)34-14-17-6-4-5-7-18(17)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33)

InChI Key

LODHDNVFMYSGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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